N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide
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Description
N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Studies have synthesized and characterized derivatives similar to N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide, focusing on their structural properties and potential biological activities. For instance, Hassan et al. (2014) explored the synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, establishing the groundwork for understanding the chemical behavior and potential therapeutic applications of such compounds (Hassan, Hafez, & Osman, 2014). Similarly, Abu‐Hashem et al. (2020) synthesized novel benzodifuranyl; 1,3,5-triazines; 1,3,5-oxadiazepines; and thiazolopyrimidines derived from visnaginone and khellinone, demonstrating their anti-inflammatory and analgesic properties, which provides a basis for the development of new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antimicrobial and Anticancer Potential
Several studies have highlighted the antimicrobial and anticancer potential of compounds structurally related to this compound. For example, Idrees et al. (2019) synthesized innovative derivatives and screened them for their in-vitro antibacterial activity, indicating a promising direction for new antimicrobial agents (Idrees, Kola, & Siddiqui, 2019). In addition, Aghekyan et al. (2020) explored the synthesis and antibacterial activity of novel (4-methoxyphenyl)-tetrahydropyranyl-substituted 1,3,4-oxadiazoles, further contributing to the understanding of the compound's utility in combating microbial infections (Aghekyan, Mkryan, Panosyan, Safaryan, & Stepanyan, 2020).
Anti-Inflammatory Applications
The anti-inflammatory potential of derivatives of this compound has also been investigated. Boschelli et al. (1995) reported on the inhibition of E-selectin-, ICAM-1-, and VCAM-1-mediated cell adhesion by compounds including benzo[b]thiophene-, benzofuran-, and indole-2-carboxamides, which could lead to the identification of new anti-inflammatory agents (Boschelli, Kramer, Khatana, Sorenson, Connor, Ferin, Wright, Lesch, Imre, & Okonkwo, 1995).
Properties
IUPAC Name |
N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O3S/c1-26-15-8-6-14(7-9-15)24-20(16-11-28-12-17(16)23-24)22-21(25)19-10-13-4-2-3-5-18(13)27-19/h2-10H,11-12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHWPRDXXRLKGNH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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